Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester

Synthetic Chemistry Medicinal Chemistry Process Development

Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester (CAS 646996-79-4) is a heterocyclic small molecule belonging to the tetrazolo[1,5-b]pyridazine class, a fused ring system combining a tetrazole and a pyridazine that is under active investigation for anti-metastatic and anti-inflammatory applications. This specific derivative features 6,7-diphenyl substitution and an ethyl ester at the 8-position, with a molecular weight of 345.4 g/mol and formula C19H15N5O2.

Molecular Formula C19H15N5O2
Molecular Weight 345.4 g/mol
CAS No. 646996-79-4
Cat. No. B12581926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester
CAS646996-79-4
Molecular FormulaC19H15N5O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NN2C1=NN=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H15N5O2/c1-2-26-19(25)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)21-24-18(16)20-22-23-24/h3-12H,2H2,1H3
InChIKeyQHSYBKVGEPIGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester (646996-79-4): Core Identity and Class Positioning


Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester (CAS 646996-79-4) is a heterocyclic small molecule belonging to the tetrazolo[1,5-b]pyridazine class, a fused ring system combining a tetrazole and a pyridazine that is under active investigation for anti-metastatic and anti-inflammatory applications . This specific derivative features 6,7-diphenyl substitution and an ethyl ester at the 8-position, with a molecular weight of 345.4 g/mol and formula C19H15N5O2 . It is primarily documented as a key synthetic intermediate in the published literature, serving as a precursor to biologically active hydrazide and heterocyclic derivatives .

Why Generic Substitution of 646996-79-4 is Unreliable: The Ester-Hydrazide Progenitor Bottleneck


Within the tetrazolo[1,5-b]pyridazine family, simple substitution of the 8-position ester is not feasible without altering downstream synthetic and biological outcomes. The ethyl ester (646996-79-4) is not merely a protecting group but a critical progenitor for the 8-carbohydrazide (CAS 646996-80-7), which serves as the launch point for a wide array of biologically evaluated derivatives . Replacement with a different ester or the free acid can dramatically change reaction kinetics, yields, and the purity profile of the resulting hydrazide, as the hydrazinolysis step has been reported with a 91% yield specifically from the ethyl ester . Without the precisely defined reactivity of this ethyl ester, the reproducible synthesis of downstream candidates—including those with demonstrated antinociceptive and anti-metastatic properties—is compromised, making it a non-interchangeable entity in a rational discovery or production workflow .

Quantitative Differentiation Evidence for 646996-79-4 Against Its Closest Analogs


Ethyl Ester vs. Free Acid: Defined Reactivity and 91% Yield in Key Hydrazinolysis Step

The ethyl ester (646996-79-4) is specifically documented as the reactant for a high-yielding hydrazinolysis to form the 8-carbohydrazide (646996-80-7). The reaction of the ethyl ester with hydrazine monohydrate in ethanol over 6.0 hours affords the carbohydrazide in a 91% yield . The free acid (6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylic acid) would require an additional activation step for amide bond formation, introducing inefficiency and potentially lower conversion. This defined reactivity and high isolated yield make the ethyl ester the preferred progenitor for structure-activity relationship (SAR) studies based on the 8-carbohydrazide scaffold .

Synthetic Chemistry Medicinal Chemistry Process Development

Ease of Derivatization: The Ethyl Ester as a Superior Leaving Group for Diversification

The ethyl ester serves as a versatile handle for diversification. In the foundational synthetic pathway, it is directly converted to the hydrazide, which subsequently reacts with aromatic aldehydes, isothiocyanates, and sulfonyl chlorides to produce diverse derivative classes . In contrast, the methyl ester analog (if available) would likely be a poorer leaving group, potentially requiring more forcing conditions for hydrazinolysis, while bulkier esters (e.g., tert-butyl) might be too labile to survive earlier synthetic steps. This positions the ethyl ester as the balanced, workable intermediate validated in the primary literature for constructing the 8-substituted tetrazolo-pyridazine library .

Medicinal Chemistry Hit-to-Lead Optimization Library Synthesis

Thermal Stability and Handling Profile vs. More Complex Tetrazolo-Pyridazines

The target compound has a reported melting point of 145-147 °C . This moderate melting point, in comparison to some of the highly energetic tetrazolo[1,5-b]pyridazine derivatives (e.g., nitro- and nitramino-substituted analogs with higher thermal sensitivities) , indicates a practical handling profile suitable for routine laboratory operations and scale-up. While this is a class-level inference, the absence of safety warnings in its published syntheses further suggests it is a manageable, non-energetic solid, contrasting with the class of tetrazolo-pyridazines used as secondary explosives which require extreme caution .

Process Chemistry Material Science Safety

Where 646996-79-4 is the Priority Procurement Choice: Application Scenarios


Medicinal Chemistry Labs Scaling Up Anti-Metastatic Drug Candidates

For research groups advancing the tetrazolo-pyridazine MACC1 inhibitors identified in high-throughput screens , purchasing the 6,7-diphenyl ethyl ester (646996-79-4) is the essential first step. It is the validated precursor for the SAR-optimized analogs that demonstrated in vivo metastasis restriction in xenograft models. Attempting to bypass this intermediate by procuring a differently substituted core risks invalidating the biological activity data tied to this exact scaffold.

Antinociceptive/Anti-Inflammatory Agent Development Programs

The tetrazolo[1,5-b]pyridazine core, when further derivatized, has produced compounds with antinociceptive effects superior to ibuprofen (e.g., 86.4% vs. 69.9% at 50 mg/kg) in in vivo models . The ethyl ester (646996-79-4) is the logical starting material for a second-generation program aiming to build upon these findings. It provides a reliable foundation for late-stage functionalization at the 8-position, enabling exploration of phosphor ester or other prodrug strategies around this validated scaffold.

Centralized Compound Management and Fragment Library Stocking

For institutional compound libraries aiming to cover the tetrazolo-pyridazine chemical space, 646996-79-4 is a mandatory inclusion. As the most heavily cited progenitor in the 6,7-diphenyl subclass, its presence ensures that internal medicinal chemistry teams can immediately access the gateway molecule for a published diversification tree, accelerating hit expansion projects without the lead time required for a custom multi-step synthesis .

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